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Introduction: The complement system is a cornerstone of innate immunity, providing a rapid

and potent defense against pathogens. Activation of the complement cascade culminates in the

formation of C5 convertase enzymes, which are critical for initiating the terminal pathway,

leading to the generation of the pro-inflammatory peptide C5a and the assembly of the lytic

membrane attack complex (MAC). The alternative pathway (AP) provides a powerful

amplification loop for complement activation and its C5 convertase is a key enzymatic complex.

This technical guide offers an in-depth exploration of the structure, assembly, and stabilization

of the alternative pathway C5 convertase, intended for researchers, scientists, and

professionals in drug development.

I. Core Structure and Assembly of the AP C5
Convertase
The alternative pathway C5 convertase is a transient, multi-subunit serine protease. Its

formation is a stepwise process that occurs on a target surface, such as a microbial membrane.

Formation of the C3 Convertase: The process begins with the covalent attachment of C3b to

a surface. C3b then binds to the plasma protein Factor B (FB). This interaction allows

another plasma protease, Factor D (FD), to cleave FB into two fragments: Ba and Bb. The
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Ba fragment is released, while the Bb fragment, which contains the serine protease catalytic

site, remains non-covalently associated with C3b. This bimolecular complex, C3bBb, is the

alternative pathway C3 convertase.

Transition to the C5 Convertase: The C3bBb complex is inherently a C3-cleaving enzyme. Its

substrate specificity switches from C3 to C5 upon the association of at least one additional

C3b molecule. This transition is highly dependent on the local density of C3b on the

activating surface; high densities of C3b are essential for efficient C5 cleavage. The resulting

C5 convertase is a trimolecular complex with the composition C3bBbC3b, often denoted as

(C3b)₂Bb. In this complex, the second C3b molecule is believed to bind covalently to the

first, creating a C3b dimer that acts as a high-affinity binding site for the C5 substrate.
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Figure 1: Assembly of the alternative pathway C5 convertase on a target surface.
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II. Stabilization by Properdin: The Positive Regulator
The C3bBb complex is intrinsically unstable, with a half-life of only a few minutes. Its function is

critically dependent on Properdin, the only known positive regulator of the complement system.

Binding and Stabilization: Properdin circulates in the blood as dimers, trimers, and tetramers.

It recognizes and binds to surface-deposited C3b, particularly within the context of the

C3bBb complex. This binding significantly stabilizes the convertase, increasing its half-life by

5- to 10-fold.

Mechanism: Structural studies have shown that properdin's thrombospondin repeat (TSR)

domains, specifically TSR5 and TSR6, bridge the interaction between C3b and Bb,

effectively locking the catalytic Bb subunit in place. This stabilization enhances the cleavage

of both C3 (amplifying C3b deposition) and C5.

The stabilized convertase, C3bBbP, remains the core catalytic unit. When an additional C3b

molecule is present, the stabilized C5 convertase, C3bBbC3bP, efficiently binds and cleaves its

substrate, C5.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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